Welcome to the BenchChem Online Store!
molecular formula C9H4BrFO3 B3031605 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid CAS No. 550998-61-3

7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid

Cat. No. B3031605
M. Wt: 259.03 g/mol
InChI Key: IZWDHPQCEFISNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977485B2

Procedure details

1.0 g (5.24 mmol) of 2-bromo-4-fluorophenol is introduced into 4.0 ml of trifluoroacetic acid. 1.47 g (10.47 mmol) of hexamethylenetetramine are added in portions over the course of 20 min. The mixture is then boiled under reflux for 28 h. At RT, 6 ml of water and 3 ml of 50% strength sulphuric acid are added. After 2 h, the mixture is extracted twice with a total of 60 ml of ethyl acetate. The combined organic phases are washed four times with 1N hydrochloric acid and once with water. Drying over magnesium sulphate is followed by removal of the solvent under reduced pressure. Finally, the last residues of solvent are removed under high vacuum. The crude product (without further purification) and 0.19 g (0.52 mmol) of tetra-n-butylammonium iodide are mixed with 2.9 g (20.96 mmol) of anhydrous potassium carbonate. 1.19 g (11.0 mmol) of methyl chloroacetate are added. The reaction mixture is heated at 130° C. for 4 h and then cooled to 0° C. in an ice bath. 18 ml of THF and a solution of 1.76 g (31.44 mmol) of potassium hydroxide in 18 ml of water are added. The mixture is stirred at RT overnight. The solvent is removed under reduced pressure. Dilution with water is followed by acidification with concentrated hydrochloric acid. The mixture is extracted twice with ethyl acetate. The combined organic phases are dried over magnesium sulphate, and the solvent is removed in a rotary evaporator under reduced pressure; Silicagel 60 (Merck, Darmstadt; eluent: toluene/acetic acid 40:1) is used for purification. The solvent is removed under reduced pressure. Finally, the last residues of solvent are removed under high vacuum. 257 mg (19% of theory over the two stages) of the title compound are isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
1.47 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.9 g
Type
reactant
Reaction Step Five
Quantity
0.19 g
Type
catalyst
Reaction Step Five
Quantity
1.19 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].F[C:11](F)(F)[C:12]([OH:14])=[O:13].[CH2:17]1N2CN3CN(C2)CN1C3.S(=O)(=O)(O)O.C(=O)([O-])[O-].[K+].[K+].ClCC(OC)=O.[OH-].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C1COCC1>[Br:1][C:2]1[C:3]2[O:9][C:11]([C:12]([OH:14])=[O:13])=[CH:17][C:4]=2[CH:5]=[C:6]([F:8])[CH:7]=1 |f:4.5.6,8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
18 mL
Type
solvent
Smiles
O
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)O
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
1.47 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.19 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
1.19 g
Type
reactant
Smiles
ClCC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 28 h
Duration
28 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted twice with a total of 60 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed four times with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
is followed by removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
Finally, the last residues of solvent are removed under high vacuum
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
Silicagel 60 (Merck, Darmstadt; eluent: toluene/acetic acid 40:1) is used for purification
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Finally, the last residues of solvent are removed under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=CC=2C=C(OC21)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.